molecular formula C12H18BrN B3284749 Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- CAS No. 79069-42-4

Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

Cat. No.: B3284749
CAS No.: 79069-42-4
M. Wt: 256.18 g/mol
InChI Key: JWNAWZFAERNUDP-UHFFFAOYSA-N
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Description

Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-: is an organic compound with the molecular formula C12H18BrN . It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with a bromine atom and two 1-methylethyl groups, respectively. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- typically involves the bromination of 2,6-diisopropylbenzenamine. The process can be carried out by adding bromine to a solution of 2,6-diisopropylbenzenamine in a suitable solvent such as methanol or acetic acid. The reaction is usually conducted at low temperatures to control the rate of bromination and to ensure selective substitution at the desired position .

Industrial Production Methods: In an industrial setting, the production of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- involves the use of large-scale reactors where the reaction conditions are carefully monitored and controlled. The process includes the addition of bromine to a cooled solution of 2,6-diisopropylbenzenamine, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- involves its interaction with various molecular targets. The bromine atom and the 1-methylethyl groups influence the compound’s reactivity and its ability to interact with enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or its potential biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-4,6-di(propan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAWZFAERNUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272957
Record name 2-Bromo-4,6-bis(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-42-4
Record name 2-Bromo-4,6-bis(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79069-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-bis(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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